3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by a pyrazole ring substituted with bromine, difluoromethyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The bromine atom is introduced via electrophilic bromination, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or through the use of difluoromethyl sulfonium salts.
Carboxylation: The carboxylic acid group is typically introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole hydrides.
Coupling: Formation of esters, amides, or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the agrochemical industry, this compound is investigated for its potential use as a pesticide or herbicide due to its ability to interfere with biological pathways in pests and weeds.
Mechanism of Action
The mechanism of action of 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a methyl group instead of bromine.
3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of difluoromethyl.
1-(Difluoromethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a methyl group instead of bromine and difluoromethyl.
Uniqueness
The uniqueness of 3-bromo-1-(difluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its combination of bromine, difluoromethyl, and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for developing new chemical entities with specific desired properties.
Properties
IUPAC Name |
5-bromo-2-(difluoromethyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2N2O2/c6-3-1-2(4(11)12)10(9-3)5(7)8/h1,5H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCMLPAONNJVGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1Br)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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